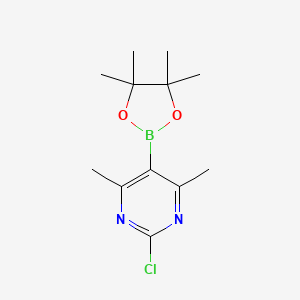

2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: is a heterocyclic compound that contains both chlorine and boron atoms within its structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the reaction of 2-Chloro-4,6-dimethylpyrimidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by a palladium catalyst and requires the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: The boron moiety allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate nucleophiles.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Substituted Pyrimidines: Formed through nucleophilic substitution.

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids and Boranes: Formed through oxidation and reduction, respectively.

Aplicaciones Científicas De Investigación

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

Drug Development: Potential use in the synthesis of biologically active compounds.

Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

Material Science: Used in the development of new materials with unique properties.

Agriculture: Potential use in the synthesis of agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine largely depends on the type of reaction it undergoes. In coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds. In substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.

Comparación Con Compuestos Similares

2-Chloro-4,6-dimethylpyrimidine: Lacks the boron moiety, limiting its use in coupling reactions.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the pyrimidine ring, limiting its use in heterocyclic chemistry.

Uniqueness: The presence of both chlorine and boron atoms in 2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine makes it a versatile compound capable of participating in a wide range of chemical reactions. This dual functionality is not commonly found in similar compounds, making it unique and valuable in synthetic chemistry.

Actividad Biológica

2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS No. 1003845-08-6) is a synthetic compound characterized by a pyrimidine ring substituted with a chloro group and a dioxaborolane moiety. This unique structure suggests potential biological activity that warrants detailed investigation.

- Molecular Formula : C12H18BClN2O2

- Molecular Weight : 268.55 g/mol

- IUPAC Name : this compound

Biological Activity Overview

While specific biological activity data for this compound is limited, similar compounds have demonstrated significant biological properties. The presence of the dioxaborolane group may enhance bioactivity through mechanisms involving boron chemistry.

Potential Biological Activities:

- Antibacterial and Antifungal Properties : Compounds with similar structures have shown antibacterial and antifungal activities. For instance, pyrimidine derivatives are known to exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species .

- Kinase Inhibition : The structural characteristics of 2-chloro-pyrimidines often allow them to act as kinase inhibitors. These inhibitors can play a crucial role in cancer therapy by targeting dysregulated kinases involved in tumor growth .

- Reactivity with Biological Molecules : The compound can react with various nucleophiles (e.g., amines), potentially leading to the formation of new biologically active pyrimidine derivatives .

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | 402960-38-7 | 0.92 |

| 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | 1052686-67-5 | 0.91 |

| 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | 1003845-08-6 | 0.88 |

Case Studies and Research Findings

Research has indicated that pyrimidine derivatives are significant in drug discovery due to their diverse pharmacological properties:

- Anticancer Activity : A study highlighted that pyrimidines can inhibit various kinases involved in cancer progression. For example, certain pyrimidine-based compounds have been shown to effectively inhibit BCR-ABL kinase activity in chronic myeloid leukemia (CML) models .

- Antimicrobial Effects : Recent investigations into related compounds revealed promising results against resistant bacterial strains. For instance, a compound structurally related to pyrimidines exhibited an MIC (Minimum Inhibitory Concentration) of 0.5–1.0 μg/mL against drug-resistant Mycobacterium strains .

- Pharmacokinetic Properties : Understanding the pharmacokinetics of similar compounds is essential for assessing their therapeutic potential. Studies have shown favorable absorption and distribution profiles for certain pyrimidine derivatives .

Propiedades

IUPAC Name |

2-chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BClN2O2/c1-7-9(8(2)16-10(14)15-7)13-17-11(3,4)12(5,6)18-13/h1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQGIROAUGEUPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.